

What is the CAS number for Geranyl formate?

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Geranyl formate*
Cat. No.: *B089782*

[Get Quote](#)

Geranyl Formate: A Technical Guide

CAS Number: 105-86-2

This technical guide provides an in-depth overview of **Geranyl formate**, a monoterpenoid ester widely utilized in the fragrance, flavor, and pharmaceutical industries. This document details its chemical and physical properties, synthesis protocols, analytical methodologies, and known biological activities, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

Geranyl formate, also known as [(2E)-3,7-dimethylocta-2,6-dienyl] formate, is the formate ester of geraniol.^[1] It is a colorless to pale yellow liquid recognized for its fresh, green, and rosy aroma.^[1]

Physicochemical Data

The key physicochemical properties of **Geranyl formate** are summarized in the table below for quick reference.

Property	Value	Reference
CAS Number	105-86-2	[1]
Molecular Formula	C ₁₁ H ₁₈ O ₂	
Molecular Weight	182.26 g/mol	
Boiling Point	216 °C	
Density	0.915 g/mL at 25 °C	
Refractive Index	n _{20/D} 1.46	
Flash Point	98.9 °C (closed cup)	
Solubility	Insoluble in water; soluble in alcohol and oils.	

Spectroscopic Data

The structural elucidation of **Geranyl formate** is primarily achieved through mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy.

Technique	Data	Reference
Mass Spectrometry (GC-MS)	Instrument: Hitachi M-80B, Ionization: EI-B, Top 5 Peaks (m/z): 69, 41, 68, 136, 39	[1]
Infrared Spectroscopy (IR)	Data available in the NIST Chemistry WebBook.	[2]
Nuclear Magnetic Resonance (NMR)	Predicted ¹ H and ¹³ C NMR spectra are available. Experimental spectra are typically run in CDCl ₃ .	[3] [4]

Experimental Protocols

Synthesis of Geranyl Formate via Fischer Esterification

This protocol describes a common method for the synthesis of **Geranyl formate**.

Materials:

- Geraniol
- Anhydrous formic acid
- Mineral acid catalyst (e.g., sulfuric acid) or ionic liquid catalyst
- Dichloromethane (or other suitable organic solvent)
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- In a round-bottom flask, combine geraniol and a molar excess of anhydrous formic acid.
- Slowly add a catalytic amount of sulfuric acid to the mixture while stirring. Alternatively, an ionic liquid can be used as a green catalyst.^[5]
- Allow the reaction to proceed at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- Once the reaction is complete, quench the reaction by carefully adding saturated sodium bicarbonate solution to neutralize the excess acid.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
- Combine the organic layers and wash with brine.

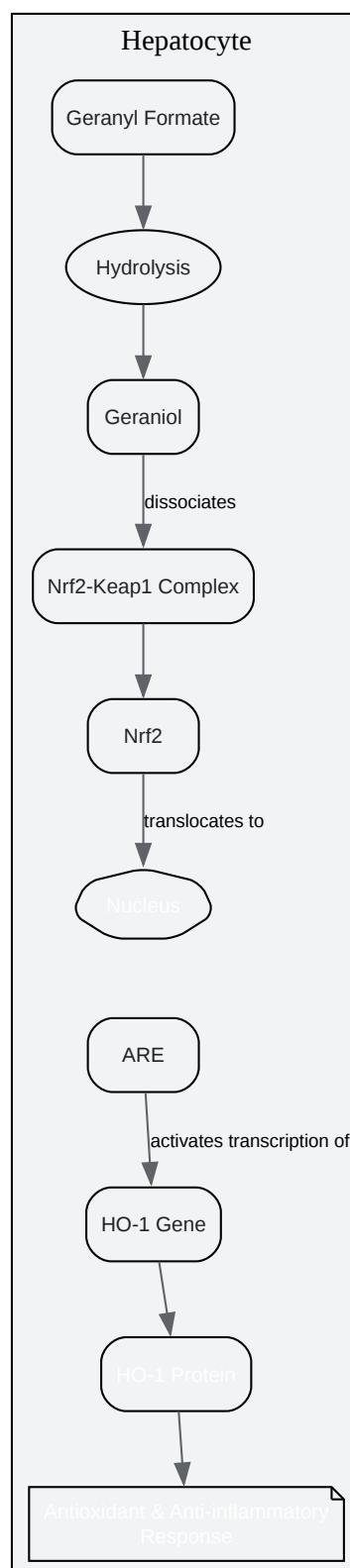
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
- The crude product can be purified by vacuum distillation to yield pure **Geranyl formate**.

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS):

- Column: A non-polar column, such as one with a 5% phenyl methylpolysiloxane stationary phase, is suitable.
- Injector Temperature: 250 °C
- Oven Program: Start at 60 °C, hold for 2 minutes, then ramp to 240 °C at a rate of 3 °C/min.
- Carrier Gas: Helium
- MS Detector: Electron ionization (EI) at 70 eV.

Nuclear Magnetic Resonance (NMR) Spectroscopy:


- Solvent: Deuterated chloroform (CDCl_3)
- Frequency: 400 MHz for ^1H NMR
- Analysis: The resulting spectrum should be analyzed for characteristic chemical shifts and coupling constants corresponding to the protons of **Geranyl formate**.

Biological Activity and Signaling Pathways

Geranyl formate has been noted for its potential hepatoprotective activity.^[1] While the direct mechanism is still under investigation, it is hypothesized that **Geranyl formate** may exert its effects after in-vivo hydrolysis to geraniol. Geraniol has been shown to protect against liver injury by activating the Nrf2/HO-1 signaling pathway, which plays a crucial role in the cellular defense against oxidative stress.^[6]

The proposed mechanism involves the upregulation of Nuclear factor erythroid 2-related factor 2 (Nrf2), a transcription factor that regulates the expression of antioxidant proteins. Activated Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the transcription of downstream target genes, including Heme oxygenase-1 (HO-1). HO-1 catabolizes heme into biliverdin, free iron, and carbon monoxide, which have antioxidant and anti-inflammatory properties.

Visualizations

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Geranyl formate | C11H18O2 | CID 5282109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Geranyl formate [webbook.nist.gov]
- 3. hmdb.ca [hmdb.ca]
- 4. NP-MRD: Showing NP-Card for geranyl formate (NP0272440) [np-mrd.org]
- 5. CN113292424B - A kind of method for preparing geranyl formate catalyzed by ionic liquid - Google Patents [patents.google.com]
- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [What is the CAS number for Geranyl formate?]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b089782#what-is-the-cas-number-for-geranyl-formate\]](https://www.benchchem.com/product/b089782#what-is-the-cas-number-for-geranyl-formate)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com